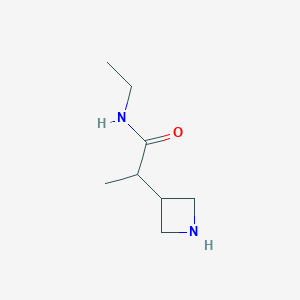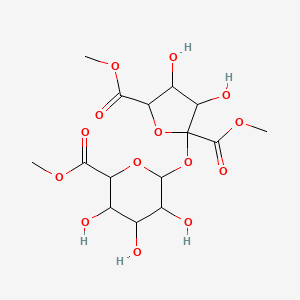
Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and ester functionalities
Preparation Methods
The synthesis of Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate typically involves multiple steps. One common method includes the reaction of glucose and piperidine in ethanol under reflux conditions with the introduction of argon gas. After the addition of acetic acid and further heating, the reaction mixture is diluted with water and extracted with ethyl acetate. The crude product is then purified using column chromatography and high vacuum distillation, followed by recrystallization from hexane to obtain the final compound .
Chemical Reactions Analysis
Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of certain polymers and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. This interaction can lead to the modulation of enzymatic activities, inhibition of microbial growth, or scavenging of free radicals .
Comparison with Similar Compounds
Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate can be compared with other similar compounds such as:
Properties
Molecular Formula |
C15H22O14 |
|---|---|
Molecular Weight |
426.33 g/mol |
IUPAC Name |
dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate |
InChI |
InChI=1S/C15H22O14/c1-24-11(21)8-5(17)4(16)6(18)13(27-8)29-15(14(23)26-3)10(20)7(19)9(28-15)12(22)25-2/h4-10,13,16-20H,1-3H3 |
InChI Key |
IJNUCPKHMXLNIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)OC)O)O)C(=O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



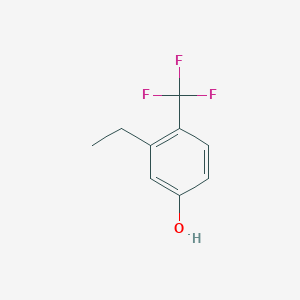
![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)

![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)
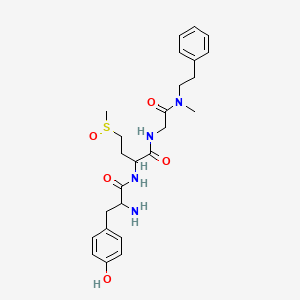

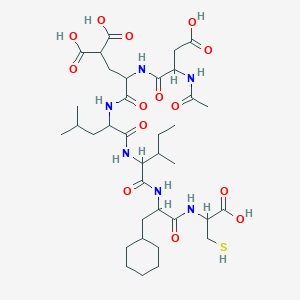


![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)
![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)
